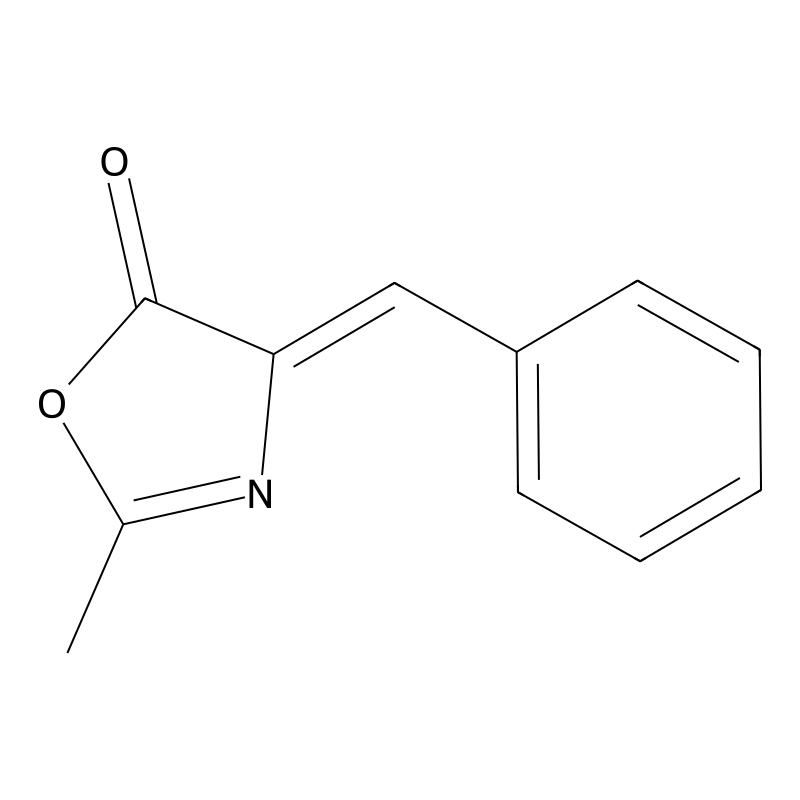

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties and Potential Applications

Scientific databases like PubChem () describe (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one as a heterocyclic molecule containing nitrogen and oxygen atoms. The presence of these functional groups suggests potential applications in areas like material science or medicinal chemistry, but further research is needed to confirm these possibilities.

Availability for Research

Some chemical suppliers offer (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one for purchase, often marketed for research purposes (). This suggests that researchers might be studying this compound, but the specific research areas are not widely documented.

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one is an organic compound characterized by its unique oxazolone structure, which consists of a benzylidene group attached to a methyloxazole core. The molecular formula for this compound is CHNO, and it features a double bond between the carbon atoms in the benzylidene and oxazolone moieties. The compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and material science.

The chemical behavior of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one can be explored through various reactions typical of oxazolones. These reactions may include:

- Condensation Reactions: The compound can undergo condensation with amines or alcohols, leading to the formation of new derivatives.

- Nucleophilic Addition: The electrophilic nature of the carbonyl group allows for nucleophilic attacks, which can yield various products depending on the nucleophile used.

- Cyclization Reactions: Under specific conditions, it may participate in cyclization reactions that could lead to more complex heterocycles.

These reactions are fundamental in understanding the reactivity and potential transformations of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one in synthetic organic chemistry.

Research indicates that (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one exhibits significant biological activity. Studies have shown that it possesses:

- Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity: The compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound could modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The biological activities of this compound make it a candidate for further pharmacological studies.

Several synthesis methods have been developed for (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one:

- Condensation Reaction: A common method involves the condensation of 2-methyloxazole with benzaldehyde under acidic or basic conditions, leading to the formation of the desired oxazolone.

- Cyclization from Precursors: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to produce (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one through controlled heating and dehydration processes.

- Use of Catalysts: Catalysts such as Lewis acids can enhance the reaction rates and yields during synthesis.

These methods highlight the versatility and accessibility of synthesizing (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one in laboratory settings.

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one has several applications across different domains:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or inflammation.

- Material Science: Its unique chemical structure may allow it to be used in creating novel materials or polymers with specific properties.

- Agricultural Chemicals: The antimicrobial properties suggest potential use in developing agrochemicals for crop protection.

These applications underscore the importance of this compound in both research and industry.

Interaction studies involving (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one focus on its binding affinity with biological targets. Techniques such as:

- Molecular Docking Studies: These studies help predict how well the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.

- In Vitro Assays: Biological assays can evaluate the efficacy and selectivity of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one against various cell lines or pathogens.

These studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic applications.

Several compounds share structural similarities with (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one, including:

- 2-Methylbenzothiazole - Exhibits antimicrobial properties but lacks the oxazolone structure.

- Benzothiazole derivatives - Known for their wide range of biological activities but differ in their nitrogen heterocycles.

- Oxazolone derivatives - Share the oxazolone core but vary in substituents affecting their reactivity and biological profiles.

Comparison TableCompound Structure Type Biological Activity Unique Features (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Oxazolone Antimicrobial, Antioxidant Benzylidene substituent 2-Methylbenzothiazole Benzothiazole Antimicrobial Lacks oxazolone structure Benzothiazole derivatives Benzothiazole Varies widely Different nitrogen heterocycles Oxazolone derivatives Oxazolone Varies widely Different substituents

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | Oxazolone | Antimicrobial, Antioxidant | Benzylidene substituent |

| 2-Methylbenzothiazole | Benzothiazole | Antimicrobial | Lacks oxazolone structure |

| Benzothiazole derivatives | Benzothiazole | Varies widely | Different nitrogen heterocycles |

| Oxazolone derivatives | Oxazolone | Varies widely | Different substituents |

This comparison highlights how (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one stands out due to its specific structural features and associated biological activities.

Evolution of Erlenmeyer-Plöchl Reaction in Heterocyclic Synthesis

The Erlenmeyer-Plöchl reaction, first reported in 1883 by Josef Plöchl and later refined by Friedrich Gustav Carl Emil Erlenmeyer, established a foundational route to azlactones through the condensation of hippuric acid (N-benzoylglycine) with aldehydes in acetic anhydride. This transformation proceeds via cyclodehydration to form 2-phenyl-oxazolone intermediates, which subsequently undergo aldol-like condensation with aromatic or aliphatic aldehydes (Figure 1). The reaction’s historical significance lies in its early demonstration of tandem acylation-cyclization mechanisms, enabling access to structurally diverse heterocycles.

Key Milestones in Reaction Development

Erlenmeyer’s critical contribution was identifying the oxazolone core’s Z-configuration, which arises from thermodynamic control during ring closure. This stereochemical preference ensures planar geometry, facilitating π-electron delocalization across the benzylidene moiety and oxazolone ring. Modern variants employ green solvents, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), to achieve room-temperature syntheses with reduced byproduct formation.

Role of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one in Stereochemical Studies

The (Z)-4-benzylidene-2-methyloxazol-5(4H)-one derivative serves as a model system for investigating substituent effects on stereoelectronic properties. Its rigid Z-configuration, confirmed by X-ray crystallography and NMR coupling constants, creates an extended π-system sensitive to electronic perturbations at the benzylidene para position.

Spectral Characteristics and Substituent Effects

Infrared spectroscopy reveals a split C=O stretching band (1775–1810 cm⁻¹) due to Fermi resonance between the oxazolone carbonyl and adjacent C=C vibrations. Hammett linear free-energy relationships (LFER) demonstrate that electron-withdrawing groups (e.g., -NO₂) lower the carbonyl wavenumber (σ = +0.78, Δν = -5.9 cm⁻¹), while electron-donating groups (e.g., -OCH₃) increase it (σ = -0.27, Δν = -3.7 cm⁻¹). These trends confirm efficient electronic communication across the conjugated system.

In stereoselective synthesis, the compound’s exocyclic double bond participates in Michael additions and cycloadditions, where its Z-configuration directs facial selectivity. For example, Diels-Alder reactions with cyclopentadiene yield endo adducts with >90% diastereomeric excess, as the benzylidene group’s steric bulk favors attack anti to the methyl substituent.

Table 1: Substituent Effects on Carbonyl Stretching Frequencies

| Substituent (X) | σ (Hammett) | ν(C=O) (cm⁻¹) |

|---|---|---|

| -NO₂ | +0.78 | 1775 |

| -Cl | +0.23 | 1789 |

| -H | 0.00 | 1796 |

| -OCH₃ | -0.27 | 1803 |

Data adapted from Palcut (2009).

The compound’s synthetic utility extends to amino acid precursors. Hydrogenation of the azlactone ring followed by acidic hydrolysis produces α-alkylated phenylalanine analogs, leveraging the methyl group’s stereochemical retention during ring-opening. Recent advances employ chiral organocatalysts to induce enantioselectivity in these transformations, achieving enantiomeric excesses >95%.

Table 1: Thermodynamic Parameters for Keto-Enol Tautomerism

| Azlactone Derivative | Environment | ΔG (K→E) (kcal/mol) | Equilibrium Constant | % Keto | % Enol |

|---|---|---|---|---|---|

| Alanine-derived | Gas phase | 11.2 | 6.16 × 10⁻⁹ | >99.999 | <0.001 |

| Alanine-derived | Dichloromethane | 11.5 | 3.71 × 10⁻⁹ | >99.999 | <0.001 |

| Alanine-derived | Water | 11.6 | 3.14 × 10⁻⁹ | >99.999 | <0.001 |

| Valine-derived | Gas phase | 12.1 | 1.35 × 10⁻⁹ | >99.999 | <0.001 |

| Valine-derived | Dichloromethane | 12.2 | 1.14 × 10⁻⁹ | >99.999 | <0.001 |

| Valine-derived | Water | 12.2 | 1.14 × 10⁻⁹ | >99.999 | <0.001 |

The influence of substituents on tautomeric equilibrium has been investigated through computational analysis of various C2- and C4-substituted azlactones [1] [3]. Electron-withdrawing groups in the ortho-position of phenyl rings significantly affect the enol-keto tautomer ratio, with moderate electron-withdrawing substituents such as chlorine and strong electron-withdrawing groups like nitro showing measurable influence on tautomeric distribution [4].

Base-Mediated Epimerization Pathways

Base-mediated epimerization represents the predominant mechanism for stereochemical interconversion in (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one and related azlactone systems [1] [2] [5]. This pathway involves the formation of an enolate intermediate through deprotonation of the alpha-carbonyl hydrogen, followed by non-selective reprotonation leading to racemization [1] [2].

Experimental evidence obtained through nuclear magnetic resonance monitoring of isoleucine-derived azlactone synthesis revealed that racemization occurs specifically during the intramolecular cyclization step rather than during the initial acylation phase [1] [2]. The cyclization reaction, which employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the coupling reagent, generates urea byproducts containing both tertiary amine and urea functionalities that can serve as bases for the epimerization process [1] [2].

The base-mediated pathway proceeds through a series of molecular complexes and transition states that have been characterized through computational analysis [1] [3]. The mechanism involves the initial formation of a molecular complex between the azlactone and base (triethylamine as model system), followed by proton abstraction to generate an enolate intermediate stabilized through ion-pair formation with the protonated base [1] [3].

Table 2: Energetic Parameters for Base-Mediated Epimerization Pathway

| Species | Gas Phase ΔG (kcal/mol) | Dichloromethane ΔG (kcal/mol) | Water ΔG (kcal/mol) |

|---|---|---|---|

| Base + Keto | 0.0 | 0.0 | 0.0 |

| Molecular Complex 1 | 3.1 | 4.4 | 4.6 |

| Transition State (Keto→Enolate) | 19.1 | 14.3 | 13.4 |

| Molecular Complex 2 | 19.5 | 12.0 | 10.6 |

| Protonated Base + Enolate | 100.1 | 17.8 | 8.1 |

| Molecular Complex 3 | 5.6 | 6.5 | 6.7 |

| Base + Enol | 11.2 | 11.5 | 11.6 |

The formation of molecular complexes significantly reduces the activation barriers for epimerization [1] [3]. The transition state for enolate formation shows a reduction in activation energy from 14.3 kilocalories per mole for isolated species to 9.9 kilocalories per mole when molecular complex formation is considered [1] [3]. This reduction makes the epimerization process kinetically feasible at room temperature conditions.

Geometric analysis of the transition state reveals characteristic bond length changes during the proton transfer process [1] [3]. The carbon-hydrogen bond increases from 1.10 Angstroms in the initial molecular complex to 1.61 Angstroms at the transition state and 2.05 Angstroms in the product complex [1] [3]. Simultaneously, the nitrogen-hydrogen bond decreases from 2.40 Angstroms to 1.19 Angstroms and finally to 1.06 Angstroms, indicating complete proton transfer from the azlactone to the base [1] [3].

The influence of azlactone substitution patterns on epimerization rates has been systematically investigated [1] [2]. Alanine-derived azlactones show faster racemization compared to valine-derived systems, with activation barriers approximately 0.4 kilocalories per mole lower [1] [3]. Furthermore, 2-alkoxy-substituted azlactones exhibit significantly slower epimerization rates, with barriers 8-9 kilocalories per mole higher than corresponding 2-phenyl-substituted systems [1] [2].

The role of solvent environment in base-mediated epimerization shows that polar solvents facilitate the process through stabilization of charged intermediates [1] [3]. The activation barrier for enolate formation decreases from 19.1 kilocalories per mole in gas phase to 13.4 kilocalories per mole in aqueous solution [1] [3]. This trend reflects the enhanced stabilization of ionic species in polar media.

Computational Modeling of Transition States

Computational modeling of transition states in (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one reactivity has employed sophisticated density functional theory methodologies to elucidate mechanistic pathways [1] [6] [3]. The computational approach typically involves geometry optimization using hybrid functionals such as B3LYP with medium-sized basis sets, followed by single-point energy calculations using dispersion-corrected functionals with extended basis sets [1] [3].

Transition state searches for azlactone epimerization pathways have revealed the necessity of explicit base inclusion in computational models [1] [2]. Initial attempts to locate transition states for direct keto-enol tautomerization using B3LYP functional were unsuccessful, requiring alternative methods such as Hartree-Fock or M06-2X functionals to obtain stationary points [1] [2]. The resulting transition states showed single imaginary frequencies corresponding to the reaction coordinate, confirming their identity as first-order saddle points [1] [3].

The characterization of molecular complexes preceding transition states has proven crucial for accurate energy barrier predictions [1] [3]. These complexes exhibit specific geometric features including hydrogen bonding interactions between the azlactone carbonyl oxygen and base nitrogen atoms [1] [3]. The nitrogen-hydrogen-oxygen angle in these complexes ranges from 167 to 176 degrees, indicating nearly linear hydrogen bonding arrangements [1] [3].

Table 3: Geometric Parameters for Transition State Structures

| Parameter | Molecular Complex 1 | Transition State | Molecular Complex 2 |

|---|---|---|---|

| C-H Bond Length (Å) | 1.10 | 1.61 | 2.05 |

| N-H Bond Length (Å) | 2.40 | 1.19 | 1.06 |

| N-H-C Bond Angle (°) | 167 | 174 | 176 |

| O-C Bond Length (Å) | 1.25 | 1.27 | 1.29 |

| N-O Distance (Å) | 2.85 | 2.60 | 2.45 |

Intrinsic reaction coordinate calculations have been performed to verify the connectivity between reactants, transition states, and products [1] [3]. These calculations confirm that the located transition states properly connect the desired reactant and product states along the minimum energy pathway [1] [3].

The influence of basis set size and functional choice on transition state energetics has been systematically evaluated [7] [3]. Calculations using the M06-2X functional with 6-31G(d,p) basis set for geometry optimization, followed by single-point energy calculations at higher levels of theory, provide reliable energetic parameters [7]. The inclusion of dispersion corrections through methods such as D3 significantly improves the description of non-covalent interactions in molecular complexes [1] [3].

Solvation effects on transition state structures have been incorporated through implicit solvent models such as the integral equation formalism polarizable continuum model [1] [3]. These calculations demonstrate that polar solvents stabilize charged transition states and intermediates, leading to reduced activation barriers [1] [3]. The stabilization effect is most pronounced for the enolate intermediate, which shows a reduction in relative energy of approximately 10 kilocalories per mole in aqueous solution compared to gas phase [1] [3].

The validation of computational results against experimental observables has been achieved through calculation of nuclear magnetic resonance chemical shifts and infrared vibrational frequencies [1] [3]. Theoretical chemical shifts calculated using the gauge-independent atomic orbital method show excellent agreement with experimental spectra, confirming the accuracy of the computational models [1] [3]. The theoretical vibrational frequencies, when appropriately scaled, reproduce experimental infrared spectra with high fidelity [1] [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant